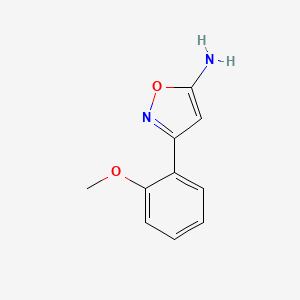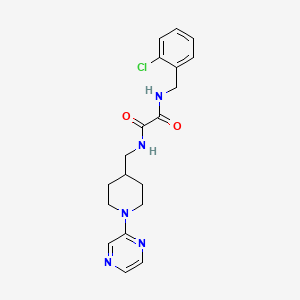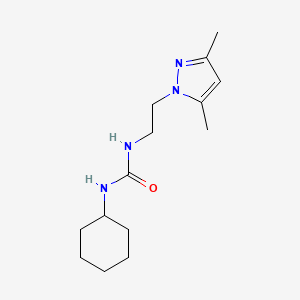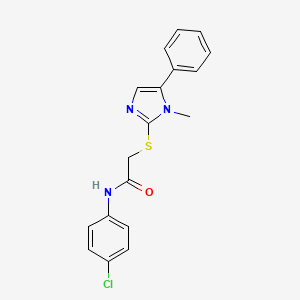![molecular formula C9H14Cl2N2O2 B2684891 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171591-14-2](/img/structure/B2684891.png)
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H12N2O2•2HCl and a molecular weight of 253.13 .
Synthesis Analysis
The synthesis of “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” involves the use of 2-Aminopyridine and Butyl acrylate .Molecular Structure Analysis
The InChI code for “3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is 1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H .Physical And Chemical Properties Analysis
“3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride” is a powder at room temperature . It has a molecular weight of 253.13 .Applications De Recherche Scientifique
Synthesis and Material Science
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride serves as a precursor in the synthesis of complex organic compounds and polymers. For example, derivatives of pyridine, such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, synthesized through condensation reactions, have been utilized in the creation of cross-linked organosilicon copolymers. These polymers demonstrate anionite behavior towards anionic chlorocomplexes of metals like gold(III), platinum(IV), palladium(II), and rhodium(III), highlighting their potential in material science and catalysis (Belousova et al., 2001).
Organic Synthesis and Chemistry
The compound and its derivatives play a crucial role in organic synthesis, offering pathways to synthesize diverse heterocyclic compounds. Research demonstrates its use in generating N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which further undergo reactions leading to a variety of heterocyclization products. These synthetic routes open up possibilities for creating novel organic materials with potential applications in drug development and chemical industries (Chigorina et al., 2019).
Pharmacological Research
In pharmacology, derivatives of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride are investigated for their biological activities. For instance, some studies focus on the antimicrobial and antimycobacterial properties of nicotinic acid hydrazide derivatives, suggesting potential applications in the development of new therapeutic agents (R.V.Sidhaye et al., 2011). Additionally, research on nonpeptide αvβ3 antagonists, derived from similar pyridine structures, shows promise in the prevention and treatment of osteoporosis, highlighting the compound's significance in drug discovery and development (Coleman et al., 2004).
Chemical Properties and Interactions
Studies also explore the chemical properties and interactions of pyridine derivatives, such as the examination of hydrogen bonding in pyridinone species. These investigations contribute to a deeper understanding of molecular structures and the behavior of chemical compounds, which is crucial for the design of new materials and pharmaceuticals (Dobbin et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSTHZUYCSDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)





![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)